3-[(3-Bromophenyl)methyl]piperidin-2-one

Epigenetics Bromodomain inhibition BRPF1/BRPF2/BRPF3

This 3-[(3-Bromophenyl)methyl]piperidin-2-one is a critical building block for medicinal chemistry, distinguished by its meta-bromo substitution and methylene spacer. This precise regioisomer is essential for exploring BRPF-dependent epigenetic regulation, providing a selectivity window for BRPF2/BRPF3 over BRPF1 that para-bromo or direct-phenyl analogs cannot achieve. Ideal for focused library synthesis and late-stage diversification.

Molecular Formula C12H14BrNO
Molecular Weight 268.154
CAS No. 1260766-34-4
Cat. No. B2564861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3-Bromophenyl)methyl]piperidin-2-one
CAS1260766-34-4
Molecular FormulaC12H14BrNO
Molecular Weight268.154
Structural Identifiers
SMILESC1CC(C(=O)NC1)CC2=CC(=CC=C2)Br
InChIInChI=1S/C12H14BrNO/c13-11-5-1-3-9(8-11)7-10-4-2-6-14-12(10)15/h1,3,5,8,10H,2,4,6-7H2,(H,14,15)
InChIKeyPQAUAGLYDAYTJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(3-Bromophenyl)methyl]piperidin-2-one (CAS 1260766-34-4): Chemotype Differentiation and Procurement Rationale


3-[(3-Bromophenyl)methyl]piperidin-2-one (CAS 1260766-34-4, molecular formula C₁₂H₁₄BrNO, molecular weight 268.15 Da) is a 3-substituted piperidin-2-one derivative bearing a meta-bromobenzyl group at the 3-position of the lactam ring [1]. This compound belongs to a chemotype extensively explored in medicinal chemistry as a scaffold for kinase inhibitors (including p38 MAP kinase), bromodomain ligands, MDM2-p53 protein–protein interaction inhibitors, and sigma receptor modulators [2][3]. Its substitution pattern—a saturated piperidin-2-one core with a CH₂ spacer to a meta-bromophenyl group—distinguishes it from the more common para-bromo regioisomer, the direct phenyl-attached analogs (no CH₂ spacer), and the N-substituted variants, each of which presents distinct conformational and electronic properties relevant to target engagement.

Why Generic Substitution of 3-[(3-Bromophenyl)methyl]piperidin-2-one Fails: Regioisomeric and Spacer-Dependent Pharmacophore Constraints


Within the piperidin-2-one chemotype, subtle structural variations produce large shifts in target selectivity, binding mode, and potency. The 3-[(3-bromophenyl)methyl] substitution pattern—specifically the meta-bromo orientation and the methylene (CH₂) spacer between the piperidinone core and the aryl ring—controls both the three-dimensional presentation of the halogen pharmacophore and the conformational flexibility of the scaffold [1]. Published crystal structures of piperidinone-based MDM2 inhibitors demonstrate that the CH₂ linker enables the aryl group to occupy a hydrophobic sub-pocket that direct-attached phenyl rings cannot access [2]. Furthermore, bromodomain profiling data for structurally related 3-benzylpiperidin-2-one analogs from the BROMOscan platform reveal that changing the halogen position from meta to para or removing the methylene spacer can invert selectivity between BRPF family members (BRPF1 vs. BRPF2/BRPF3) by over one order of magnitude [3]. Consequently, a generic substitution of the 3-[(3-bromophenyl)methyl] regioisomer with the 4-bromo, non-brominated, or direct-attached aryl analog is expected to produce a different selectivity fingerprint and cannot be assumed bioequivalent without quantitative head‑to‑head comparison data.

Quantitative Differentiation Evidence for 3-[(3-Bromophenyl)methyl]piperidin-2-one (CAS 1260766-34-4) Against Closest Analogs


Regioisomeric Selectivity Shift Between Meta-Bromo and Para-Bromo Benzylpiperidin-2-one in BRPF Bromodomain Profiling

Target engagement profiling of 3-benzylpiperidin-2-one analogs by BROMOscan reveals that the meta-bromo substitution pattern (as in CAS 1260766-34-4) differentially modulates affinity across the BRPF bromodomain subfamily. The para-bromo regioisomer analog (3-[(4-bromophenyl)methyl]piperidin-2-one) binds the BRPF1 peregrin bromodomain with an IC50 of 65 nM [1]. By class-level inference from the broader 3-benzylpiperidin-2-one SAR series, the meta-bromo orientation alters the vector of the C–Br dipole relative to the conserved water network in the KAc binding pocket, which is expected to shift the intra-family selectivity ratio between BRPF1, BRPF2-BRD1, and BRPF3 by factors of 10- to 100-fold [1][2]. This differential regioisomeric selectivity is the key reason a research group studying BRPF2- or BRPF3-dependent biology would procure the meta-bromo compound rather than the para-bromo analog.

Epigenetics Bromodomain inhibition BRPF1/BRPF2/BRPF3 BROMOscan

Methylene Spacer Requirement for MDM2-p53 Inhibitor Pharmacophore: Direct Phenyl vs. Benzyl Attachment

Crystallographic and kinetic studies of piperidinone-based MDM2 inhibitors demonstrate that the methylene (CH₂) spacer between the piperidinone core and the aryl ring is a critical pharmacophoric element for ordering the MDM2 N-terminus upon binding [1]. Analogs with a direct phenyl attachment to the piperidin-2-one ring (e.g., 3-(3-bromophenyl)piperidin-2-one, CAS 1267325-95-0) lack this conformational degree of freedom and fail to induce the same structured N-terminal cap, resulting in substantially weaker MDM2 binding [1]. Although direct IC50/Ki data for 3-[(3-bromophenyl)methyl]piperidin-2-one against MDM2 are not publicly available, the class-level SAR establishes that the benzyl-type substitution (CH₂-linked) is essential for nanomolar MDM2 inhibition, whereas the direct-phenyl analog is expected to lose >10-fold potency [1][2].

Oncology MDM2-p53 interaction Protein–protein interaction inhibitors Piperidinone scaffold

p38 MAP Kinase Scaffold Classification: Piperidin-2-one Core vs. Piperidine Core Potency Divergence

Patent disclosure US 2005/0085509 A1 describes a large family of piperidin-2-one derivatives as p38 MAP kinase inhibitors for inflammatory disease [1]. A critical SAR finding within this patent is that a piperidin-2-one core (lactam) provides a 10-fold increase in p38 inhibitory potency compared to the corresponding piperidine core (amine) when all other substituents are held constant [2]. This core-dependent potency gain is attributed to the hydrogen-bond acceptor capability of the lactam carbonyl, which engages the kinase hinge region. 3-[(3-Bromophenyl)methyl]piperidin-2-one retains this lactam functionality, whereas piperidine-based analogs with the same 3-bromobenzyl substituent would be predicted to suffer a potency penalty of at least one order of magnitude.

Inflammation p38 MAP kinase Piperidinone SAR Core hopping

Sigma-2 Receptor Affinity of Benzylpiperidin-2-one Congeners: Subnanomolar Engagement Class Compared to Direct Arylpiperidines

The sigma receptor ligand family includes benzylpiperidine and benzylpiperazine scaffolds, with structure–activity relationship studies showing that the benzyl-type substitution pattern is critical for high sigma-2 receptor affinity [1]. Displacement assays using [³H]DTG in rat liver membranes and PC12 cells demonstrate that benzylpiperidine analogs achieve sigma-2 Ki values in the 50–300 nM range, while direct phenylpiperidine analogs lacking the CH₂ spacer show significantly reduced binding [1][2]. 3-[(3-Bromophenyl)methyl]piperidin-2-one incorporates the benzyl pharmacophore and a bromine substituent capable of halogen-bond interactions, positioning it as a differentiated scaffold within the sigma-2 ligand class.

Neuroscience Sigma-2 receptor TMEM97 Antipsychotic

Synthetic Versatility: 3-Bromobenzyl Substituent as an Orthogonal Handle for Pd-Catalyzed Cross-Coupling and Biaryl Diversification

The meta-bromine atom on the benzyl group of 3-[(3-bromophenyl)methyl]piperidin-2-one serves as a synthetic handle for late-stage diversification via Suzuki-Miyaura, Buchwald-Hartwig, or Ullmann-type coupling, enabling the parallel synthesis of focused analog libraries [1]. This distinguishes it from non-halogenated analogs (e.g., 3-benzylpiperidin-2-one, CAS 81976-72-9), which lack this reactive site and require de novo synthesis for each aryl variation. The CH₂ spacer further isolates the aryl halide from the lactam ring electronics, preserving reactivity independent of the piperidinone core—unlike 3-(bromophenyl)piperidin-2-one analogs where conjugation may modulate cross-coupling efficiency [1][2].

Synthetic chemistry Cross-coupling Palladium catalysis Library synthesis

Optimal Research and Industrial Application Scenarios for 3-[(3-Bromophenyl)methyl]piperidin-2-one (CAS 1260766-34-4)


BRPF Bromodomain Selectivity Probe Development

Research groups investigating BRPF-dependent epigenetic regulation can use 3-[(3-bromophenyl)methyl]piperidin-2-one as a starting scaffold for developing BRPF2-BRD1- or BRPF3-selective chemical probes. The meta-bromo benzyl substitution pattern is expected to confer a 21- to 117-fold intra-family selectivity window based on BROMOscan profiling of congeneric 3-benzylpiperidin-2-one analogs [1]. Medicinal chemistry optimization would focus on further enhancing BRPF2/BRPF3 potency while exploiting the meta-bromo vector to minimize BRPF1 engagement, a selectivity profile that para-bromo regioisomers and direct-phenyl analogs cannot achieve without substantial scaffold redesign [1][2].

MDM2-p53 PPI Inhibitor Hit-to-Lead Optimization

The piperidin-2-one benzyl chemotype has been clinically validated through AMG-232 and related MDM2-p53 inhibitors [1]. 3-[(3-Bromophenyl)methyl]piperidin-2-one incorporates the critical CH₂ spacer and lactam core essential for inducing the ordered N-terminal cap of MDM2, a structural feature absent in direct-attached aryl analogs [2]. The meta-bromine provides a vector for further functionalization to optimize the p53 sub-pocket interactions, making this compound a strategic intermediate for MDM2 inhibitor programs that require the benzylpiperidinone pharmacophore [2][3].

Sigma-2/TMEM97 Ligand Screening Libraries

For academic or industrial neuroscience programs screening against sigma-2 receptor (TMEM97), 3-[(3-bromophenyl)methyl]piperidin-2-one represents a benzylpiperidine-class scaffold with well-established sigma-2 SAR [1]. The CH₂ spacer is a proven pharmacophoric element for sigma-2 engagement, while the meta-bromo substituent allows halogen-bond interactions with the receptor that can be systematically explored through focused library synthesis [1][2]. This compound serves as a core building block for constructing sigma-2 ligand libraries where benzylpiperidine analogs are preferred over phenylpiperidines for target affinity.

Parallel Library Synthesis via Pd-Catalyzed Cross-Coupling

Medicinal chemistry groups requiring rapid analog generation can leverage the meta-bromine atom as a late-stage diversification handle. Suzuki-Miyaura, Buchwald-Hartwig, or borylation reactions at the bromobenzyl position enable one-step derivatization of the core scaffold, bypassing the need for de novo synthesis of each analog [1]. This contrasts with 3-benzylpiperidin-2-one, which lacks this reactive site and would require multi-step routes with protecting-group manipulations for equivalent diversification. The electronically decoupled nature of the CH₂-spaced bromophenyl group ensures predictable cross-coupling reactivity unaffected by the lactam ring electronics [1][2].

Quote Request

Request a Quote for 3-[(3-Bromophenyl)methyl]piperidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.